Jaceosidin

Catalog No.
S531102
CAS No.
18085-97-7
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jaceosidin

CAS Number

18085-97-7

Product Name

Jaceosidin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3

InChI Key

GLAAQZFBFGEBPS-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(OC)=C2)OC3=CC(O)=C(OC)C(O)=C13

Solubility

Soluble in DMSO

Synonyms

Jaceosidin;

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O

Description

The exact mass of the compound Jaceosidin is 330.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis in Artemisia argyi

Effects on Cytochrome P450 Enzyme Activities in Human Liver Microsomes

Inhibition of NSCLC Progression and Metastasis

Protection from Skin Allergies

Anti-inflammatory and Antioxidant Activities

Improvement of Endoplasmic Reticulum Stress and Insulin Sensitivity

Jaceosidin is a bioactive compound classified as a trihydroxyflavone, specifically characterized by hydroxyl groups at positions 5, 7, and 4', and methoxy groups at positions 3' and 6. Its molecular formula is C17H14O7, and it is primarily extracted from various species of the Artemisia genus, particularly Artemisia princeps and Artemisia arctica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidative, immunosuppressive, and anticancer properties .

Jaceosidin exhibits various biological activities, including:

  • Anti-inflammatory: Jaceosidin may suppress the production of inflammatory molecules by inhibiting key signaling pathways like NF-κB [].
  • Anti-cancer: Studies suggest Jaceosidin can induce apoptosis (programmed cell death) in cancer cells and may have potential as an anti-cancer agent [, ]. The mechanism might involve activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins [].
  • Antioxidant: Jaceosidin might possess antioxidant properties, helping to scavenge free radicals in the body [].
Typical of flavonoids. It exhibits competitive inhibition on several cytochrome P450 enzymes, which are crucial for drug metabolism. Notably, it inhibits:

  • CYP1A2: Involved in phenacetin O-deethylation (K_i = 3.8 μM)
  • CYP2C8: Affects amodiaquine N-deethylation (K_i = 109.4 μM)
  • CYP2C9: Influences diclofenac 4-hydroxylation (K_i = 6.4 μM)
  • CYP2D6: Impacts bufuralol 1'-hydroxylation (K_i = 57.8 μM)

These interactions suggest that jaceosidin may influence the pharmacokinetics of co-administered drugs .

Jaceosidin exhibits a range of biological activities:

  • Anticancer Properties: It induces cell cycle arrest in endometrial cancer cells by modulating the ERK/ATM/Chk1/2 pathway and inhibiting the Cdc2-cyclin B1 complex .
  • Immunosuppressive Effects: It inhibits T cell proliferation and activation by down-regulating the interferon-gamma/STAT1/T-bet signaling pathway .
  • Antioxidative and Anti-inflammatory Activities: Jaceosidin has shown potential in reducing oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions like atherosclerosis .

Jaceosidin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting jaceosidin from plant materials using solvents like methanol or ethanol.
  • Chemical Synthesis: Laboratory synthesis may involve the modification of flavonoid precursors through hydroxylation and methoxylation reactions to achieve the desired structure.

While natural extraction remains the most common approach, synthetic methods are being explored for large-scale production .

Jaceosidin's diverse biological activities lead to several potential applications:

  • Pharmaceuticals: Due to its anticancer and immunomodulatory effects, jaceosidin is being investigated for use in cancer therapies and treatments for autoimmune diseases.
  • Nutraceuticals: Its antioxidative properties make it a candidate for dietary supplements aimed at improving health and preventing chronic diseases.
  • Cosmetics: The anti-inflammatory effects can be utilized in skincare products to reduce inflammation and promote skin health .

Research has highlighted jaceosidin's interactions with various biochemical pathways:

  • Cytochrome P450 Enzymes: As mentioned earlier, jaceosidin inhibits multiple cytochrome P450 enzymes, which could affect drug metabolism significantly.
  • Cell Signaling Pathways: It modulates key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

These interactions underscore the importance of understanding jaceosidin's pharmacological profile when considering its therapeutic applications.

Similar Compounds

Several compounds share structural similarities with jaceosidin, each possessing unique biological activities:

Compound NameStructureUnique Characteristics
EupatilinC17H16O7Exhibits strong anti-inflammatory effects; also derived from Artemisia species.
ApigeninC15H10O5Known for its antioxidant properties and potential anticancer effects; widely studied in various plants.
HispidulinC17H14O6Has shown neuroprotective effects and is also extracted from Artemisia species.

Jaceosidin's unique combination of hydroxyl and methoxy groups contributes to its specific biological activities, setting it apart from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.07395278 g/mol

Monoisotopic Mass

330.07395278 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5U4Y68G678

Other CAS

18085-97-7

Metabolism Metabolites

Jaceosidine is a known human metabolite of eupatilin.

Wikipedia

Jaceosidin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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